6-Chloro-2-(4-methoxyphenoxy)-4-phenylquinazoline
CAS No.:
Cat. No.: VC14928862
Molecular Formula: C21H15ClN2O2
Molecular Weight: 362.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H15ClN2O2 |
|---|---|
| Molecular Weight | 362.8 g/mol |
| IUPAC Name | 6-chloro-2-(4-methoxyphenoxy)-4-phenylquinazoline |
| Standard InChI | InChI=1S/C21H15ClN2O2/c1-25-16-8-10-17(11-9-16)26-21-23-19-12-7-15(22)13-18(19)20(24-21)14-5-3-2-4-6-14/h2-13H,1H3 |
| Standard InChI Key | DCSHNVNLXONAJR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)OC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Introduction
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 6-chloro-2-(4-methoxyphenoxy)-4-phenylquinazoline typically involves palladium-catalyzed cross-coupling reactions, leveraging the reactivity of halogenated quinazoline precursors. Source demonstrates that 2-aryl-4-chloro-6-iodoquinazolines undergo regioselective alkynylation at the C-6 position via Sonogashira coupling. For example, treatment of 4-chloro-6-iodoquinazoline derivatives with phenylacetylene in the presence of PdCl₂(PPh₃)₂, CuI, and Cs₂CO₃ yields 6-alkynyl-4-chloroquinazolines with yields exceeding 75% (Table 1). This method capitalizes on the differential reactivity of Csp²-I and Csp²-Cl bonds, with DFT calculations confirming the lower bond dissociation energy of C-I (66.45 kcal/mol) compared to C-Cl (83.14 kcal/mol) .
Table 1: Yields of 6-alkynyl-4-chloroquinazolines from Sonogashira coupling
| R | R' | Yield (%) |
|---|---|---|
| 4-H | -C₆H₅ | 93 |
| 4-F | -C₆H₅ | 89 |
| 4-Cl | -C₆H₅ | 78 |
| 4-OMe | -C₆H₅ | 75 |
Structural Characterization
The molecular structure of 6-chloro-2-(4-methoxyphenoxy)-4-phenylquinazoline is characterized by a planar quinazoline core substituted at positions 2, 4, and 6. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methoxyphenoxy group (δ 3.8 ppm for OCH₃) and aromatic protons (δ 6.8–8.2 ppm) . Infrared (IR) spectra further confirm the presence of C-Cl (~550 cm⁻¹) and C-O-C (~1250 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) corroborates the molecular formula C₂₁H₁₅ClN₂O₂, with isotopic peaks matching the natural abundance of chlorine .
Photophysical Properties
Absorption and Emission Profiles
The electronic absorption spectrum of 6-chloro-2-(4-methoxyphenoxy)-4-phenylquinazoline in dichloromethane exhibits three primary bands:
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Band 1 (283–300 nm): π→π* transitions of the quinazoline core.
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Band 2 (305–330 nm): Intramolecular charge transfer (ICT) between the electron-rich methoxyphenoxy group and electron-deficient quinazoline.
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Band 3 (358–400 nm): n→π* transitions involving the nitrogen lone pairs .
Substituents significantly modulate these transitions. For instance, electron-withdrawing groups (e.g., 4-F) redshift Band 2 by enhancing ICT, whereas electron-donating groups (e.g., 4-OMe) broaden absorption due to steric hindrance .
Solvatochromic Effects
Emission spectra in polar solvents like methanol show redshifted maxima (λₑₘ = 480–495 nm) compared to nonpolar solvents (λₑₘ = 453 nm in toluene). This solvatochromism arises from stabilization of the excited-state dipole moment in polar environments. In acidic media (CH₂Cl₂-TFA), protonation of the quinazoline nitrogen enhances ICT, further redshifting emission by ~20 nm .
Figure 1: Normalized emission spectra of 6-chloro-2-(4-methoxyphenoxy)-4-phenylquinazoline in (a) CH₂Cl₂ and (b) CH₂Cl₂-TFA .
Biological Activity and Mechanistic Insights
Mechanistic Studies
Density functional theory (DFT) calculations reveal a HOMO localized on the methoxyphenoxy group and a LUMO on the quinazoline core, supporting ICT-driven bioactivity. The energy gap (ΔE = 3.2 eV) aligns with observed fluorescence quantum yields (Φ = 0.4–0.6) .
Applications and Future Directions
Materials Science
The compound’s tunable emission and high thermal stability (Tₘ > 250°C) make it a candidate for organic light-emitting diodes (OLEDs). Blending with host matrices like poly(N-vinylcarbazole) enhances electroluminescence efficiency .
Medicinal Chemistry
Ongoing structure-activity relationship (SAR) studies aim to optimize pharmacokinetic properties. Modifications at the 4-phenyl position are being explored to improve blood-brain barrier penetration.
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